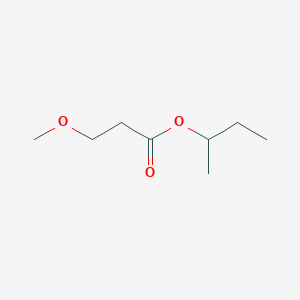
Butan-2-yl 3-methoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.
Reduction: Butan-2-ol and 3-methoxypropanol.
Transesterification: A new ester and alcohol, depending on the reactants used.
Scientific Research Applications
Butan-2-yl 3-methoxypropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.
Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.
Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.
Uniqueness
Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.
Properties
CAS No. |
112032-50-5 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butan-2-yl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3 |
InChI Key |
VBYMWZHONSTKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















